molecular formula C11H10IN3O2 B11787973 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No.: B11787973
M. Wt: 343.12 g/mol
InChI Key: DZQSKCVTZFQCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and appropriate pyrimidine precursors.

    Cyclization: The cyclization step involves the formation of the pyrimidine ring, which can be facilitated by using suitable catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a bromine atom instead of iodine.

    4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.

    4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one may impart unique properties such as increased molecular weight, specific reactivity, and potential for radioiodination, which can be useful in imaging and diagnostic applications.

Properties

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

IUPAC Name

4-amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2-one

InChI

InChI=1S/C11H10IN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16)

InChI Key

DZQSKCVTZFQCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C(=NC2=O)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.